Pinonic acid
Description
Pinonic acid (C₁₀H₁₆O₃) is a monocarboxylic acid and a key oxidation product of α-pinene, a monoterpene emitted by coniferous trees . It plays a significant role in atmospheric chemistry, particularly in the formation and growth of secondary organic aerosols (SOA) due to its semi-volatile nature and surface activity . Structurally, this compound features a cyclobutane ring with a ketone and carboxylic acid group, making it highly reactive in aqueous and interfacial environments . Its vapor pressure (~10⁻⁶–10⁻³ Pa at 298 K) and enthalpy of sublimation (127–161 kJ/mol) enable partitioning between gas and particle phases, influencing aerosol dynamics .
Properties
IUPAC Name |
2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZDUQQDBXJXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874123 | |
| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-72-3, 17879-35-5, 61826-55-9 | |
| Record name | Pinonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-DL-Pinonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017879355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, (1R,3R)-rel- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinonic acid | |
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| Record name | Pinonic acid | |
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| Record name | Pinonic acid | |
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| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |
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| Record name | cis-3-acetyl-2,2-dimethylcyclobutylacetic acid | |
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| Record name | cis-Pinonic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Epoxidation and Hydrolysis
-
Epoxidation : α-Pinene reacts with peracetic acid or hydrogen peroxide in the presence of a Lewis acid catalyst (e.g., sulfuric acid).
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Hydrolysis : The resulting epoxide undergoes acid-catalyzed ring-opening to form this compound.
A critical advancement involves the use of tetrabutylammonium chloride as a phase-transfer catalyst, which enhances regioselectivity and reduces side reactions. For instance, heating α-pinene with epichlorohydrin and tetrabutylammonium chloride at 120°C for one hour produces chlorohydrin intermediates, which are oxidized to this compound derivatives with yields exceeding 70%.
Table 1: Reaction Conditions for Acid-Catalyzed this compound Synthesis
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Tetrabutylammonium chloride | |
| Temperature | 120°C | |
| Reaction Time | 1 hour | |
| Yield (Intermediate) | 79% (chlorohydrin) |
Oxidative Functionalization via OH Radicals
Recent studies explore the role of hydroxyl (OH) radicals in this compound formation under simulated atmospheric conditions. In chamber experiments, OH-initiated oxidation of α-pinene generates gas-phase this compound, which partitions into the aerosol phase. Key findings include:
Table 2: Atmospheric Oxidation Parameters
| Parameter | Value | Source |
|---|---|---|
| OH Radical Source | Tetramethylethylene (TME) | |
| Temperature | 283 K | |
| Gas-Phase Lifetime | 2.0–4.0 × 10⁻⁴ s⁻¹ |
Synthesis from this compound Derivatives
This compound serves as a precursor for advanced derivatives, with methodologies often involving esterification or epoxidation. For example:
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Esterification : this compound reacts with epichlorohydrin to form chlorohydrin esters, which are oxidized to diketones or epoxides.
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Jones Oxidation : Chlorohydrin intermediates treated with Jones’ reagent (CrO₃/H₂SO₄) yield 3-chloro-2-oxopropyl esters, further processed into epoxides.
Challenges and Optimization Strategies
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Regioselectivity : Competing pathways during epichlorohydrin condensation necessitate catalysts like tetrabutylammonium chloride to direct reactions toward desired products.
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Purification : this compound’s polarity complicates isolation; silica gel chromatography or recrystallization from hexane is employed.
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Scalability : Atmospheric methods face limitations in yield due to gas-phase losses, whereas liquid-phase syntheses offer better control .
Scientific Research Applications
Pharmaceutical Applications
Potential Therapeutic Agents
Recent studies have highlighted the synthesis of novel molecules from cis-pinonic acid as potential therapeutic agents. Researchers have transformed α-pinene into cis-pinonic acid and subsequently reacted it with different amines to produce various derivatives. These derivatives are being screened for antibacterial and anti-inflammatory properties, indicating a promising avenue for drug discovery .
Case Study: Synthesis and Screening
A project at California State Polytechnic University focused on synthesizing derivatives of cis-pinonic acid. The oxidation of α-pinene was performed using potassium permanganate, yielding cis-pinonic acid, which was then converted into amide derivatives. These derivatives exhibited yields between 50-58% and were identified using NMR spectroscopy. Future studies aim to enhance yields through optimized reaction conditions .
Environmental Applications
Secondary Organic Aerosols (SOA)
Pinonic acid plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA) from the oxidation of α-pinene. It has been identified as a source of important SOA tracers like 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) and norpinic acid (NPA). The oxidation products' yields vary significantly under different pH conditions, demonstrating the influence of environmental factors on atmospheric reactions .
Case Study: Aqueous Phase Reactions
An investigation into the aqueous photolysis of cis-pinonic acid revealed that its behavior changes drastically under acidic conditions. The study showed that aging cis-pinonic acid in highly acidic environments leads to significant chemical transformations, producing chromophores that contribute to the browning of aerosols . This highlights the compound's relevance in understanding atmospheric processes and pollution.
Material Science Applications
Synthesis of Functional Materials
this compound can be utilized in the synthesis of functional materials due to its reactive nature. For instance, it has been explored for creating novel polymers and coatings that exhibit desirable properties such as adhesion and resistance to environmental degradation .
Case Study: Polymer Development
Research has demonstrated the potential for this compound derivatives to be used as precursors in polymer chemistry. By modifying its structure through various chemical reactions, researchers have been able to develop materials with enhanced mechanical properties suitable for applications in coatings and composites .
Table 1: Summary of Pharmaceutical Applications
| Application Area | Compound Derived | Properties Tested | Yield (%) |
|---|---|---|---|
| Antibacterial Agents | Amide Derivatives | Antibacterial Activity | 50-58 |
| Anti-inflammatory Agents | Novel Molecules | In vitro Therapeutic Effects | TBD |
Table 2: Environmental Impact Studies
| Study Focus | Compound | Environmental Conditions | Key Findings |
|---|---|---|---|
| SOA Formation | This compound | Varying pH Levels | Significant yield differences |
| Aqueous Photolysis | cis-Pinonic Acid | Highly Acidic Conditions | Formation of chromophores |
Mechanism of Action
The primary mechanism by which pinonic acid exerts its effects is through its participation in atmospheric oxidation processes. It reacts with hydroxyl radicals and other oxidants to form secondary organic aerosols. These reactions involve complex pathways, including the formation of intermediate radicals and subsequent reactions leading to various oxidation products .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Vapor Pressure and Phase Partitioning
- This compound exhibits lower volatility than smaller dicarboxylic acids (e.g., succinic acid) but higher volatility than pinic acid. Its vapor pressure (~10⁻⁶–10⁻³ Pa) allows efficient condensation onto aerosols .
- In contrast, pinic acid’s higher oxygen content and dicarboxylic structure reduce its volatility, making it more likely to remain in the particle phase .
Table 2: Enthalpy of Sublimation (ΔHsub) and Vapor Pressure
| Compound | ΔHsub (kJ/mol) | Vapor Pressure (Pa, 298 K) |
|---|---|---|
| This compound | 127–161 | ~10⁻⁶–10⁻³ |
| Pinic acid | 161 | ~10⁻⁷ |
| Succinic acid | 96 | ~10⁻³ |
| Oleic acid | - | ~10⁻⁵ |
Formation Pathways and Environmental Behavior
- Low-NOₓ Conditions: Pinonic and pinic acids dominate SOA from α-pinene ozonolysis, forming via gas-phase oxidation and partitioning .
- High-NOₓ Conditions: 3-MBTCA replaces this compound as a major SOA component, indicating NOₓ-dependent oxidation pathways .
- Ammonia Interaction: this compound’s aerosol volume increases with NH₃, but its low vapor pressure (~4–5 orders lower than C₁–C₅ acids) allows independent condensation .
Analytical Detection and Quantification
This compound is detectable at low concentrations (LOD: 0.90 ± 0.32 ng/m³) using advanced methods like liquid extraction surface analysis (LESA-HRMS) . Its fragmentation pattern ([C₄H₇]⁺ at m/z 55) overlaps with oleic acid but differs from oligomers like PEG200 .
Table 3: Analytical Performance Metrics
| Compound | LOD (ng/m³) | Recovery (%) |
|---|---|---|
| This compound | 0.90 ± 0.32 | 87.7 ± 6.7 |
| Succinic acid | 1.29 ± 0.50 | 133.8 ± 26.9 |
| Oleic acid | - | - |
Reactivity and Functionalization
This compound’s ketone group resists difluorination with reagents like DAST, enabling selective synthesis of acyl fluorides—a unique trait compared to other ketone-bearing compounds (e.g., dehydrocholic acid) .
Biological Activity
Pinonic acid, a bicyclic monoterpene derivative of α-pinene, has garnered attention due to its various biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its effects on human health, environmental interactions, and potential as a therapeutic agent.
Chemical Structure and Properties
This compound exists primarily in two isomeric forms: cis-pinonic acid and trans-pinonic acid . Its molecular formula is , and it features a bicyclic structure that contributes to its reactivity and biological properties.
1. Antimicrobial Properties
Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. A study demonstrated that oxygenated derivatives of pinenes, including this compound, have shown antibacterial and antifungal effects, making them potential candidates for pharmaceutical applications .
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. The compound has been synthesized into various derivatives that have demonstrated promising results in reducing inflammation in preclinical models. These findings suggest that this compound could be developed into therapeutic agents for inflammatory diseases .
3. Toxicological Studies
A study focusing on the toxicological responses of α-pinene-derived secondary organic aerosols (SOA), including this compound, found that exposure to these compounds resulted in oxidative stress in lung cells. The study reported a significant decrease in cellular proliferation and increased oxidative stress markers in bronchial epithelial cells exposed to high concentrations of α-pinene SOA . This highlights the need for further investigation into the safety profile of this compound, particularly in inhalation scenarios.
Case Study 1: Oxidation Mechanisms
Research examining the oxidation products of α-pinene revealed that this compound is formed with a yield of approximately 57% during atmospheric oxidation processes. This study emphasizes the relevance of this compound as a major component in secondary organic aerosol formation and its implications for air quality and health .
Case Study 2: Therapeutic Potential
In a recent synthesis project, researchers transformed α-pinene into cis-pinonic acid using potassium permanganate as an oxidizing agent. The resulting cis-pinonic acid was then modified to create novel amide derivatives, which were screened for biological activity. The results indicated that these derivatives retained significant antibacterial properties, suggesting potential therapeutic applications .
Data Table: Biological Activities of this compound
Q & A
Q. What are the key physicochemical properties of pinonic acid, and how do they influence experimental design?
this compound (C₁₀H₁₆O₃) has a molecular weight of 184.23 g/mol, a melting point of 104–107°C, and solubility in water (3.686 g/L at 0°C) and organic solvents like chloroform and methanol . These properties dictate sample preparation protocols:
- For atmospheric studies, its low water solubility necessitates extraction via solid-phase microextraction (SPME) or derivatization for gas chromatography (GC) analysis.
- In solubility-dependent experiments (e.g., aerosol formation), temperature-controlled dissolution is critical to avoid precipitation artifacts.
Q. How is this compound quantified in atmospheric samples, and what calibration methods are recommended?
this compound is often measured using iodide-adduct chemical ionization mass spectrometry (CIMS). Key steps include:
- Calibration with authentic standards : Sensitivity is calibrated as 15 cps ppt⁻¹ under normal declustering conditions (e.g., ion optics settings). Declustering voltage adjustments (e.g., reducing voltage to S₀ > 1) can enhance sensitivity to 21 cps ppt⁻¹ but risk adduct fragmentation .
- Cross-validation : Compare results with offline techniques like HPLC-MS to confirm ion transmission efficiency .
Q. What role does this compound play in secondary organic aerosol (SOA) formation?
this compound, a oxidation product of α-pinene, contributes to SOA growth via nucleation and condensation. Laboratory studies simulate this by oxidizing α-pinene in smog chambers under controlled O₃/OH radical conditions. Key parameters to monitor:
- Reaction kinetics (e.g., OH radical concentration).
- Particle-phase partitioning using volatility basis set (VBS) models .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound fragmentation patterns across mass spectrometry techniques?
Discrepancies arise between time-of-flight (ToF-AMS) and ion-trap mass spectrometry (IT-MS):
- ToF-AMS : Dominant fragment at m/z 55 ([C₄H₇]⁺) aligns with this compound’s structure.
- IT-MS : Fragmentation may emphasize [C₃H₃O]⁺ due to ion rearrangement or oligomeric interference, as seen in polyethylene glycol (PEG) studies . Methodological solution : Conduct MS² comparisons using both techniques and validate with isotopic labeling or synthetic analogs .
Q. What are best practices for minimizing declustering-induced sensitivity loss in CIMS measurements of this compound?
Declustering in ion optics reduces sensitivity by breaking iodide adducts ([C₁₀H₁₆O₃·I]⁻). Mitigation strategies include:
- Optimizing declustering voltage to balance sensitivity and adduct stability.
- Using collision-limit calibration (e.g., N₂O₅ as a reference) to estimate upper sensitivity bounds .
- Reporting instrument parameters (e.g., declustering field, pressure) to enable cross-study comparisons .
How can PICOT frameworks be adapted to formulate research questions on this compound’s environmental health impacts?
Modify PICOT (Population, Intervention, Comparison, Outcome, Time) for environmental chemistry:
- Population : Atmospheric aerosols in boreal forests.
- Intervention : Seasonal variation in α-pinene oxidation rates.
- Comparison : Urban vs. rural aerosol composition.
- Outcome : this compound concentration correlated with SOA growth.
- Time : Multi-year observational studies. This approach ensures focused hypothesis generation and aligns with systematic review standards .
Q. What statistical methods are recommended for analyzing this compound’s role in aerosol-cloud interactions?
- Multivariate regression : To disentangle confounding factors (e.g., humidity, temperature).
- Principal component analysis (PCA) : For identifying covariance between this compound and other SOA tracers.
- Uncertainty quantification : Report confidence intervals for low-abundance measurements (e.g., ±20% for CIMS data) .
Q. How should researchers address reproducibility challenges in this compound synthesis and characterization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
